
Chlorophyllide b
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chlorophyllide b is a chlorophyllide. It is a conjugate acid of a this compound(1-).
Aplicaciones Científicas De Investigación
Antioxidative Capacities
Chlorophyllide b, along with other chlorophyll-related compounds (CRCs), has been studied for its antioxidative capacities. A study by Hsu et al. (2005) revealed that chlorophyllides can protect human lymphocyte DNA from oxidative damage induced by hydrogen peroxide. This antioxidative property could have implications in reducing cellular damage and promoting health at a molecular level (Hsu, Yang, Chen, Chao, & Hu, 2005).
Antiviral Activity
This compound also displays antiviral properties. Guo et al. (2010) found that chlorophyllide, a derivative, disrupts hepatitis B virus (HBV) virions, leading to the loss of detectable virion DNA. This suggests potential applications in the development of antiviral treatments (Guo, Pan, Mao, Zhang, Wang, Lu, Chang, Guo, Passic, Krebs, Wigdahl, Warren, Retterer, Bavari, Xu, Cuconati, & Block, 2010).
Biological Activities and Applications
Chlorophyllides, including this compound, exhibit various biological activities, such as antimicrobial, antiviral, and antiproliferative activity. These properties are valuable in diverse fields including food, medicine, and pharmaceuticals. Wang, Yang, Huang, & Shaw (2021) provided a comprehensive review on the applications and biological activities of chlorophyllides (Wang, Yang, Huang, & Shaw, 2021).
Cytotoxic Effects
A study by Wang et al. (2019) explored the cytotoxic effects of chlorophyllide from plant leaf extracts on various cancer cell lines. This study is crucial in understanding the potential of this compound in cancer research and its application in developing natural anticancer agents (Wang, Yang, Huang, Tai, Sie, & Shaw, 2019).
Stability and Preservation
Research by Comunian et al. (2011) focused on the production efficiency, physicochemical properties, and storage stability of spray-dried chlorophyllide as a natural food colorant. This is significant for its application in the food industry, particularly in enhancing the shelf life and stability of this compound as a colorant (Comunian, Monterrey-Quintero, Thomazini, Balieiro, Piccone, Pittia, & Fávaro-Trindade, 2011).
Biosynthesis of Chlorophyll b
The role of this compound in the biosynthesis of chlorophyll b, an important pigment in photosynthesis, has been studied. Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada (1998) investigated the genetic and biochemical aspects of chlorophyll b formation from chlorophyllide a, shedding light on the critical role of this compound in plant biology (Tanaka, Ito, Tanaka, Tanaka, Yoshida, & Okada, 1998).
Propiedades
Fórmula molecular |
C35H32MgN4O6 |
|---|---|
Peso molecular |
629 g/mol |
Nombre IUPAC |
magnesium;3-[(3R,21S,22S)-16-ethenyl-11-ethyl-12-formyl-3-methoxycarbonyl-17,21,26-trimethyl-4-oxo-23,25-diaza-7,24-diazanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1,5,8(26),9,11,13(25),14,16,18,20(23)-decaen-22-yl]propanoic acid |
InChI |
InChI=1S/C35H34N4O6.Mg/c1-7-18-15(3)22-11-23-16(4)20(9-10-28(41)42)32(38-23)30-31(35(44)45-6)34(43)29-17(5)24(39-33(29)30)12-26-19(8-2)21(14-40)27(37-26)13-25(18)36-22;/h7,11-14,16,20,31H,1,8-10H2,2-6H3,(H3,36,37,38,39,40,41,42,43);/q;+2/p-2/t16-,20-,31+;/m0./s1 |
Clave InChI |
QPDWBRHRBKXUNS-IEEIVXFASA-L |
SMILES isomérico |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5[C@H]([C@@H](C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)[C@H](C4=O)C(=O)OC)C)C=O.[Mg+2] |
SMILES canónico |
CCC1=C(C2=NC1=CC3=C(C4=C([N-]3)C(=C5C(C(C(=N5)C=C6C(=C(C(=C2)[N-]6)C=C)C)C)CCC(=O)O)C(C4=O)C(=O)OC)C)C=O.[Mg+2] |
Sinónimos |
chlorophyllide b |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


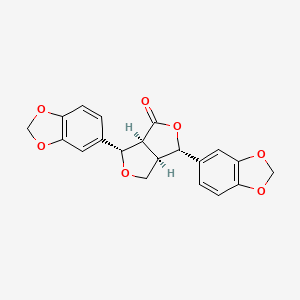
![2-(4-Biphenylyloxy)-4-[1-(piperidine-4-yl)-4-(4-fluorophenyl)-5-imidazolyl]pyrimidine](/img/structure/B1254973.png)
![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)
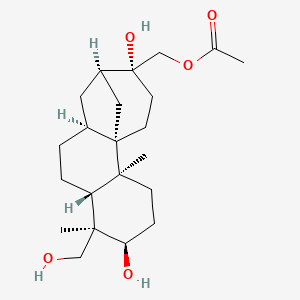
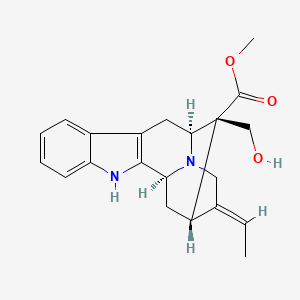
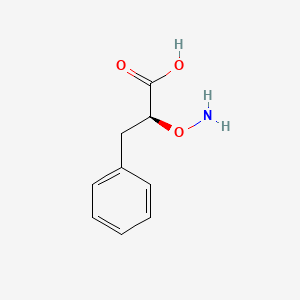
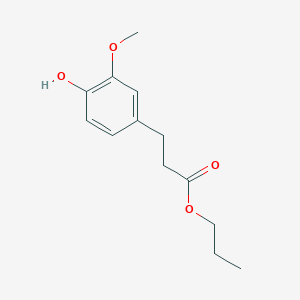
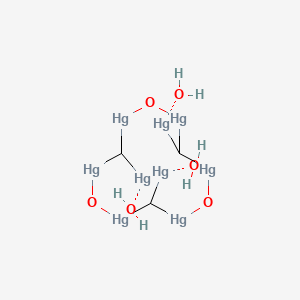
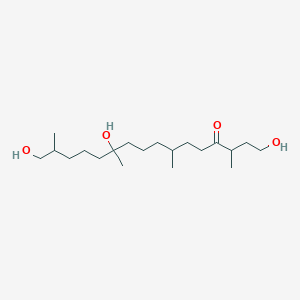
![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)
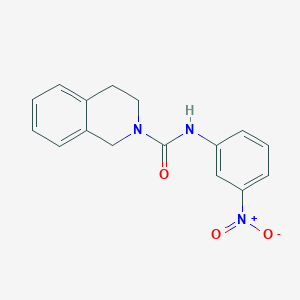
![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)
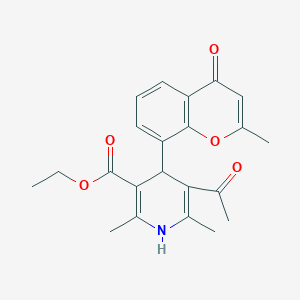
![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)
